molecular formula C9H8N2O2 B1583403 7-Methoxychinoxalin-2(1H)-on CAS No. 55687-30-4

7-Methoxychinoxalin-2(1H)-on

Katalognummer: B1583403
CAS-Nummer: 55687-30-4
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: GVERQUMLAYWTMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 7th position and a keto group at the 2nd position makes this compound particularly interesting for various chemical and biological studies.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the potential of quinoxaline derivatives, including 7-Methoxyquinoxalin-2(1H)-one, as antiviral agents. Notably, compounds derived from quinoxalines have shown efficacy against HIV-1. For instance, one derivative exhibited an EC50 value of 0.15 ± 0.1 µg/mL, indicating potent antiviral activity with a therapeutic index of 73 . Additionally, other studies have synthesized quinoxaline derivatives that demonstrated significant protective activity against Tobacco Mosaic Virus (TMV), with effective concentrations rivaling established antiviral agents .

Anticancer Properties

The anticancer properties of 7-Methoxyquinoxalin-2(1H)-one and its derivatives have been extensively studied. A notable investigation synthesized several quinoxaline derivatives and evaluated their cytotoxicity against various cancer cell lines, including HCT-116 (colon carcinoma) and MCF-7 (breast cancer). One specific compound showed an IC50 of 1.9 µg/mL against HCT-116 cells, outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) . Furthermore, a recent study focused on new derivatives designed to inhibit VEGFR-2, a critical target in cancer therapy, revealing promising cytotoxic effects and apoptotic activity through mechanisms involving caspases and Bcl-2 family proteins .

Antipsychotic Activity

Research has also explored the antipsychotic potential of quinoxaline derivatives. Some synthesized compounds demonstrated superior activity compared to standard antipsychotic medications like Risperidone in animal models . The structure-activity relationship (SAR) studies indicated that modifications in the quinoxaline structure could enhance its efficacy as an antipsychotic agent, suggesting a pathway for developing new treatments for schizophrenia and other mental disorders.

Table 1: Biological Activities of 7-Methoxyquinoxalin-2(1H)-one Derivatives

Activity TypeCompoundTarget Cell LineIC50 Value (µg/mL)Reference
AntiviralDerivative AHIV-10.15 ± 0.1
AnticancerCompound XHCT-1161.9
AnticancerCompound YMCF-72.3
AntipsychoticCompound ZAnimal ModelN/A

Case Study 1: Antiviral Efficacy

A study conducted on a series of quinoxaline derivatives revealed that modifications to the methoxy group significantly enhanced their antiviral properties against HIV-1, demonstrating the importance of structural optimization in drug design.

Case Study 2: Anticancer Mechanisms

In-depth analysis of a specific derivative targeting VEGFR-2 showed that it induced apoptosis in cancer cells through activation of caspase pathways. This finding was corroborated by both in vitro assays and molecular docking studies that predicted high binding affinity to the target protein .

Biochemische Analyse

Biochemical Properties

Quinoxaline derivatives have been shown to interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Some quinoxaline derivatives have demonstrated anticancer activity, causing cell cycle arrest and apoptosis in cancer cell lines . It’s possible that 7-Methoxyquinoxalin-2(1H)-one may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 7-Methoxyquinoxalin-2(1H)-one is not yet clear. It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoxalin-2(1H)-one typically involves the condensation of 4-methoxybenzene-1,2-diamine with ethyl 2-oxohex-5-enoate. The reaction is carried out in the presence of a suitable catalyst, such as ferric acetylacetonate, under nitrogen atmosphere. The reaction mixture is then cooled and quenched with citric acid .

Industrial Production Methods: Industrial production of 7-Methoxyquinoxalin-2(1H)-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Oxidized quinoxaline derivatives.
  • Reduced quinoxaline derivatives.
  • Substituted quinoxaline derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

  • 7-Chloroquinoxalin-2(1H)-one
  • 7-Methylquinoxalin-2(1H)-one
  • 7-Ethoxyquinoxalin-2(1H)-one

Comparison: 7-Methoxyquinoxalin-2(1H)-one is unique due to the presence of the methoxy group, which enhances its biological activity compared to its chloro, methyl, and ethoxy analogs. The methoxy group increases the compound’s ability to interact with biological targets, making it more effective in various applications .

Biologische Aktivität

7-Methoxyquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial, anticancer, and antiparasitic activities, supported by relevant studies and data.

1. Chemical Structure and Synthesis

7-Methoxyquinoxalin-2(1H)-one belongs to a class of compounds known as quinoxalines, which are characterized by a fused benzene and pyrazine ring. The methoxy group at position 7 is crucial for its biological activity. Various synthetic routes have been explored to obtain this compound, often involving modifications of existing quinoxaline derivatives to enhance their pharmacological profiles.

2. Antimicrobial Activity

2.1 Overview of Antimicrobial Properties

Research indicates that 7-methoxyquinoxalin-2(1H)-one exhibits notable antimicrobial activity against various bacterial strains. A study evaluating the antimicrobial efficacy of several quinoxaline derivatives found that compounds with similar structures demonstrated significant sensitivity against Gram-positive bacteria, particularly Staphylococcus aureus and Escherichia coli .

2.2 Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) for 7-methoxyquinoxalin-2(1H)-one has been reported in various studies. For example, synthesized derivatives showed MIC values ranging from 250 to 500 µg/ml when tested against standard bacterial strains .

CompoundMIC (µg/ml)Active Against
SG-IA500Staphylococcus aureus
SG-IB250Escherichia coli
SG-IC300Both Gram-positive and Gram-negative bacteria

3. Anticancer Activity

3.1 Mechanisms of Action

Quinoxaline derivatives, including 7-methoxyquinoxalin-2(1H)-one, have shown potential as anticancer agents through various mechanisms such as inhibition of tubulin polymerization and interference with topoisomerase II activity . These mechanisms are critical in cancer cell proliferation and survival.

3.2 Cytotoxicity Studies

In vitro studies have demonstrated that quinoxaline derivatives exhibit cytotoxic effects on different cancer cell lines. For instance, a derivative of quinoxaline was reported to have an IC50 value of approximately 1.9 µg/mL against HCT-116 colon cancer cells, indicating potent anticancer properties .

Cell LineIC50 (µg/mL)Reference Compound IC50 (µg/mL)
HCT-1161.9Doxorubicin: 3.23
MCF-72.3Doxorubicin: 3.23

4. Antiparasitic Activity

4.1 Evaluation Against Malaria and Leishmaniasis

Recent research has explored the efficacy of quinoxaline derivatives against parasitic diseases such as malaria and leishmaniasis. Compounds similar to 7-methoxyquinoxalin-2(1H)-one were synthesized and evaluated for their activity against Plasmodium falciparum and Leishmania species .

4.2 Findings from Antiparasitic Studies

The results indicated that certain derivatives exhibited promising antimalarial activity with IC50 values in the low micromolar range, highlighting the potential for developing new treatments for these diseases.

ParasiteCompoundIC50 (µM)
Plasmodium falciparumCyclopentyl derivative2.9
Leishmania infantumCyclohexyl derivative0.7

5. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly influence their pharmacological properties . For instance, introducing halogen groups at certain positions has been shown to enhance antiplasmodial activity.

6. Conclusion

7-Methoxyquinoxalin-2(1H)-one represents a promising candidate in the development of new therapeutic agents due to its diverse biological activities, particularly in antimicrobial, anticancer, and antiparasitic domains. Ongoing research into its mechanisms of action and optimization through structural modifications will likely yield more effective compounds in the future.

Eigenschaften

IUPAC Name

7-methoxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVERQUMLAYWTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333208
Record name 7-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-30-4
Record name 7-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2-dihydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 50% solution of ethyl 2-oxoacetate (18.47 mL, 93 mmol) in toluene was added to a solution of 4-methoxybenzene-1,2-diamine (10.73 g, 78 mmol) in ethanol (100 mL) at ambient temperature and the reaction was refluxed for 2 h. The reaction was concentrated in vacuo and crystallized from ethanol to afford a mixture of 6-methoxyquinoxalin-2(1H)-one and 7-methoxyquinoxalin-2(1H)-one (5.73 g, 32.50 mmol, 42% yield). MS (LC/MS) R.T.=0.68; [M+H]+=177.10.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-oxoacetate
Quantity
18.47 mL
Type
reactant
Reaction Step One
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-Methoxyquinoxalin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
7-Methoxyquinoxalin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
7-Methoxyquinoxalin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
7-Methoxyquinoxalin-2(1H)-one
Reactant of Route 6
7-Methoxyquinoxalin-2(1H)-one
Customer
Q & A

Q1: What is unique about the synthesis of 7-Methoxyquinoxalin-2(1H)-one as described in the research?

A1: The research focuses on optimizing the Hinsberg reaction, a common method for synthesizing quinoxalinone derivatives. [] The study found that 7-Methoxyquinoxalin-2(1H)-one (7b) can be synthesized regioselectively, meaning only one isomer is formed, regardless of the reaction pH. This is significant because achieving regioselectivity in organic synthesis is often challenging. The study also highlights the influence of substituents on the benzene ring of o-phenylenediamine derivatives and their reactivity in the Hinsberg reaction. [] For instance, while a methoxy group allows for regioselectivity, nitro and amino substituents hinder the formation of the desired quinoxalinone ring. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.